Moretane
Overview
Description
Moretane is a chemical compound with the formula C30H52 . It is a type of hydrocarbon known as a hopanoid, which are widely distributed in nature . The molecule contains a total of 86 bonds, including 34 non-H bonds, 1 rotatable bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 3 ten-membered rings .
Molecular Structure Analysis
Moretane has a complex molecular structure. It consists of 52 Hydrogen atoms and 30 Carbon atoms, with a total of 82 atoms . The molecular weight of Moretane is calculated to be 412.73388 g/mol .Physical And Chemical Properties Analysis
Moretane is a hydrocarbon with a molecular weight of 412.7339 . It has a complex structure with multiple rings . Further physical and chemical properties are not well-documented .Scientific Research Applications
Extended Hopanes in Crude Oils and Source Rock Extracts :
- Study Focus : Identification of 17α(H),21β(H)-hopanes and 17β(H),21α(H)-moretanes up to C44 in crude oils and source rock extracts.
- Key Findings : This study extends the previously known series of these compounds, suggesting the existence of a new class of molecules with yet-to-be-determined natural distribution and biological significance.
- Citation : Wang, Li, & Larter, 1996.
17β(H)-moret-22(29)-ene in Lake Sediments :
- Study Focus : Identification and analysis of 17β(H)-moret-22(29)-ene in various lake sediments.
- Key Findings : The formation of this compound is associated with acidic conditions in lake environments, suggesting its potential as a marker for environmental conditions.
- Citation : Uemura & Ishiwatari, 1995.
Changes in Moretane Configuration with Sediment Maturity :
- Study Focus : Analysis of sedimentary rock extracts for moretanes with varying carbon numbers.
- Key Findings : The study provides insights into the biogenic production and epimerization of moretanes in geological contexts.
- Citation : Larcher, Alexander, & Kagi, 1987.
Moretane Anomalies and the Permian-Triassic Boundary :
- Study Focus : Investigation of biogeochemical anomalies, including moretane/hopane ratios, in relation to the Late Permian Extinction.
- Key Findings : The study explores the role of soil bacteria, diagenetic effects, and redox conditions in the formation of moretane anomalies.
- Citation : French, Tosca, Cao, & Summons, 2012.
Mechanism of Action
properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNBWWGLOPJIC-CMCGXILPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025634 | |
Record name | (21beta)-Hopane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moretane | |
CAS RN |
1176-44-9 | |
Record name | (21beta)-Hopane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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